Benzothiazolium, 3,3'-(1,10-decanediyl)bis-, dibromide

Description

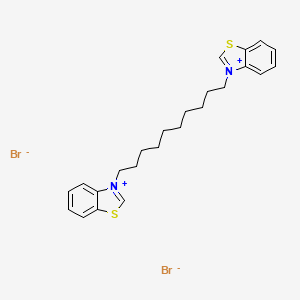

Benzothiazolium, 3,3'-(1,10-decanediyl)bis-, dibromide (CAS: 58474-16-1, molecular formula: C₂₄H₃₀Br₂N₂S₂) is a diquaternary ammonium salt comprising two benzothiazolium moieties linked by a 10-carbon aliphatic chain (1,10-decanediyl) and counterbalanced by bromide ions. Its structure features sulfur-containing benzothiazole rings, which confer distinct electronic and steric properties compared to nitrogen-based heterocycles like imidazolium or benzimidazolium salts. However, its specific applications remain less documented in the available literature compared to structurally related compounds .

Properties

CAS No. |

58474-16-1 |

|---|---|

Molecular Formula |

C24H30N2S2.2Br C24H30Br2N2S2 |

Molecular Weight |

570.5 g/mol |

IUPAC Name |

3-[10-(1,3-benzothiazol-3-ium-3-yl)decyl]-1,3-benzothiazol-3-ium;dibromide |

InChI |

InChI=1S/C24H30N2S2.2BrH/c1(3-5-11-17-25-19-27-23-15-9-7-13-21(23)25)2-4-6-12-18-26-20-28-24-16-10-8-14-22(24)26;;/h7-10,13-16,19-20H,1-6,11-12,17-18H2;2*1H/q+2;;/p-2 |

InChI Key |

JIZYPFRCBQPFGJ-UHFFFAOYSA-L |

Canonical SMILES |

C1=CC=C2C(=C1)[N+](=CS2)CCCCCCCCCC[N+]3=CSC4=CC=CC=C43.[Br-].[Br-] |

Origin of Product |

United States |

Scientific Research Applications

Chemistry: The compound is used as a building block in organic synthesis, particularly in the construction of complex molecular architectures. Biology: It serves as a fluorescent probe in biological imaging and as a potential inhibitor in biochemical assays. Medicine: Research is ongoing to explore its potential as an antimicrobial agent and in drug delivery systems. Industry: It is utilized in the development of advanced materials, including polymers and coatings.

Mechanism of Action

The mechanism by which Benzothiazolium, 3,3'-(1,10-decanediyl)bis-, dibromide exerts its effects depends on its specific application. For example, as an antimicrobial agent, it may disrupt microbial cell membranes, leading to cell death. The molecular targets and pathways involved can vary, but often include interactions with specific enzymes or cellular components.

Comparison with Similar Compounds

Bis-Benzimidazolium Salts with Aromatic Linkers

Examples :

- 3,3′-(Pyridine-2,6-diylbis(methylene))bis(1-mesityl-1H-benzo[d]imidazol-3-ium) dibromide (3d)

- 3,3′-([1,1′-Biphenyl]-2,2′-diylbis(methylene))bis(1-(4-methoxyphenyl)-1H-benzo[d]imidazol-3-ium) dibromide (3e)

- 3,3′-([1,1′-Biphenyl]-2,2′-diylbis(methylene))bis(1-mesityl-1H-benzo[d]imidazol-3-ium) dibromide (3f)

Key Differences :

- Bridging Groups : These compounds employ rigid aromatic linkers (pyridine or biphenyl) instead of the flexible decane chain in the target benzothiazolium salt. The aromatic linkers enhance rigidity and π-conjugation, which may improve catalytic activity in cross-coupling reactions (e.g., Suzuki-Miyaura) by stabilizing metal complexes .

- Substituents : Mesityl (2,4,6-trimethylphenyl) or methoxyphenyl groups on the benzimidazolium rings introduce steric bulk and electronic modulation, influencing solubility and metal coordination.

- Melting Points : Higher melting points (200–298°C) are observed due to stronger π-π interactions and reduced flexibility compared to the aliphatic-linked benzothiazolium compound .

Table 1: Physical Properties Comparison

Bis(imidazolium) Salts with Shorter Aliphatic Linkers

Example : 3,3′-Bis(3-methoxybenzyl)-1,1′-ethylenediimidazolium dibromide

- Bridging Group : Ethylene (2-carbon chain), significantly shorter than the decane linker.

- Substituents : 3-Methoxybenzyl groups enhance solubility in polar solvents and modulate electronic properties.

- Applications: Primarily used as precursors for N-heterocyclic carbenes (NHCs) in catalytic systems, leveraging their strong σ-donor capabilities .

Pyrrolizinium-Based Diquaternary Salts

Example: (1R,7aR,1'R,7a'R)-4,4'-decane-1,10-diylbis[1-({[(2E)-3-phenylprop-2-enoyl]oxy}methyl)hexahydro-1H-pyrrolizinium] dibromide

- Structure : Features pyrrolizinium (a bicyclic amine) cores linked by a decane chain, with ester-functionalized side chains.

- Properties : High molecular weight (777.82 g/mol) and complex stereochemistry (four stereocenters) distinguish it from the simpler benzothiazolium analog. Applications are unexplored but may include chiral ionic liquids .

Biscoumarin Derivatives

Examples : 3,3'-(Thienyl-methylene)-bis-(4-hydroxycoumarin) derivatives

- Core Structure : Coumarin-based systems with thienyl-methylene bridges, differing fundamentally from quaternary ammonium salts.

Biological Activity

Benzothiazolium, 3,3'-(1,10-decanediyl)bis-, dibromide is a compound that has garnered attention due to its potential biological activities, particularly in antimicrobial and anticancer domains. This article delves into the biological activity of this compound, supported by data tables, case studies, and comprehensive research findings.

Chemical Structure and Properties

Benzothiazolium compounds are characterized by a benzothiazole ring system, which is known for its diverse biological activities. The specific compound features a dibromide moiety and a long aliphatic chain (decanediyl), which may influence its solubility and interaction with biological targets.

Structural Formula

The structural formula can be represented as follows:

where and depend on the specific substitutions on the benzothiazole ring and the decanediyl chain.

Antimicrobial Activity

Recent studies have highlighted the antimicrobial potential of benzothiazole derivatives. For instance, benzothiazolium compounds have been shown to exhibit significant activity against both Gram-positive and Gram-negative bacteria.

Table 1: Antimicrobial Activity of Benzothiazolium Derivatives

| Compound | Target Bacteria | Minimum Inhibitory Concentration (MIC) |

|---|---|---|

| 8c | E. coli | < 29 μg/mL |

| 8b | S. aureus | < 40 μg/mL |

| 8c | C. albicans | < 207 μg/mL |

These findings indicate that benzothiazolium derivatives can effectively inhibit bacterial growth, potentially through mechanisms involving disruption of cell wall synthesis or interference with DNA replication pathways .

Anticancer Activity

Benzothiazolium compounds have also been investigated for their anticancer properties. Their ability to inhibit specific enzymes involved in cancer cell proliferation makes them promising candidates for cancer therapy.

Case Study: Anticancer Mechanism

A study explored the effects of benzothiazolium derivatives on cancer cell lines, demonstrating that these compounds can induce apoptosis in cancer cells by activating caspase pathways. The study reported that treatment with these compounds led to a significant decrease in cell viability in various cancer cell lines, including breast and lung cancers .

Toxicological Profile

Despite their promising biological activities, it is crucial to consider the toxicological aspects of benzothiazolium compounds. Research indicates that while these compounds exhibit antimicrobial and anticancer properties, they may also pose risks of toxicity depending on exposure levels.

Table 2: Toxicological Effects of Benzothiazolium Compounds

| Effect Type | Observed Outcomes |

|---|---|

| Acute Toxicity | Skin irritation, respiratory distress |

| Chronic Toxicity | Potential liver and kidney damage |

| Reproductive Effects | Impaired fertility in animal studies |

The toxicological data suggests that careful evaluation of dosage and exposure routes is essential for safe application in therapeutic contexts .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.